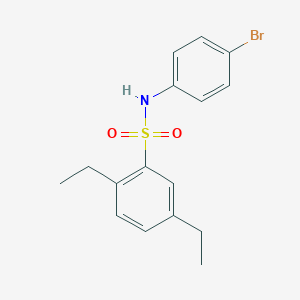![molecular formula C23H16N2O3S3 B281173 N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide, commonly known as BNIPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BNIPSA is a sulfonamide derivative that possesses a naphthalene and benzothiazole moiety.
作用機序
The mechanism of action of BNIPSA involves its ability to interact with various molecular targets such as enzymes, receptors, and ion channels. BNIPSA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. Additionally, BNIPSA has been found to interact with the beta-amyloid peptide, which is implicated in the pathogenesis of Alzheimer's disease, and prevent its aggregation. Furthermore, BNIPSA has been shown to activate the caspase pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BNIPSA has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, reduction of oxidative stress-induced damage in neuronal cells, and induction of apoptosis in cancer cells. Additionally, BNIPSA has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using BNIPSA in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. Additionally, BNIPSA has been found to possess neuroprotective properties, which could be useful in the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of using BNIPSA in lab experiments is its potential toxicity, which needs to be further investigated.
将来の方向性
There are several future directions for the research on BNIPSA. One of the directions is the development of novel BNIPSA derivatives with improved potency and reduced toxicity. Additionally, the mechanism of action of BNIPSA needs to be further elucidated to identify its molecular targets and pathways. Furthermore, the potential applications of BNIPSA in the treatment of other diseases such as diabetes and cardiovascular diseases need to be explored. Finally, the pharmacokinetics and pharmacodynamics of BNIPSA need to be further investigated to determine its efficacy and safety in vivo.
Conclusion
In conclusion, BNIPSA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BNIPSA has been extensively studied for its potential applications in cancer treatment, Alzheimer's disease, and Parkinson's disease. BNIPSA exhibits potent anticancer activity, inhibits the aggregation of beta-amyloid peptides, and possesses neuroprotective properties. However, further research is needed to fully elucidate the mechanism of action of BNIPSA and its potential applications in other areas of scientific research.
合成法
The synthesis of BNIPSA involves the reaction of 4-hydroxybenzenesulfonamide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide, and the product is obtained in high yield after purification using column chromatography.
科学的研究の応用
BNIPSA has been extensively studied for its potential applications in various areas of scientific research such as cancer treatment, Alzheimer's disease, and Parkinson's disease. BNIPSA has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells through the activation of the caspase pathway. Additionally, BNIPSA has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Furthermore, BNIPSA has been shown to possess neuroprotective properties by reducing the oxidative stress-induced damage in neuronal cells.
特性
分子式 |
C23H16N2O3S3 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H16N2O3S3/c26-19-13-12-16(14-21(19)30-23-24-18-9-3-4-10-20(18)29-23)25-31(27,28)22-11-5-7-15-6-1-2-8-17(15)22/h1-14,25-26H |
InChIキー |
IPPOOQHKZOXIIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



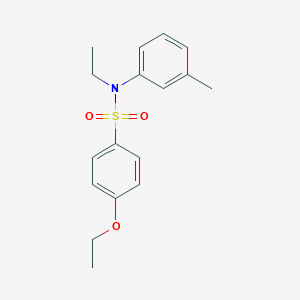
![Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281096.png)
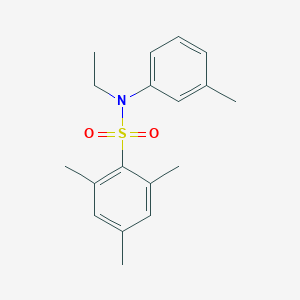
![Methyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281100.png)
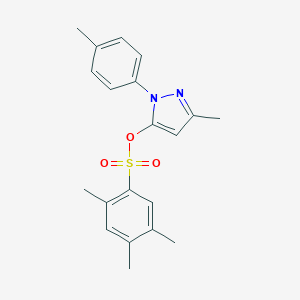
![Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281104.png)
![N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281105.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281107.png)
![16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B281109.png)
![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)
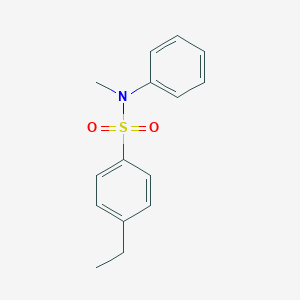
![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)
![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)
